molecular formula C12H14Cl2O3S B1468415 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride CAS No. 1341440-13-8

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride

Cat. No. B1468415
CAS RN: 1341440-13-8
M. Wt: 309.2 g/mol
InChI Key: HQRSZMNOFSLGAU-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H14Cl2O3S. It has a molecular weight of 323.24 . The IUPAC name for this compound is 5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride, can be achieved through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and uses readily accessible reagents . The procedure offers safe operations and easy purification without chromatography, and affords high yields .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride is 1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride has been a subject of research in the synthesis and characterization of various chemical compounds. For instance, it has been used in the synthesis of N-substituted benzene sulfonamide, which shows potential antioxidant activities and notable inhibitory effects against acetylcholinesterase enzyme (Fatima et al., 2013).

Application in Friedel-Crafts Sulfonylation

This compound has also been explored in Friedel-Crafts sulfonylation reactions. One study utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride, demonstrating enhanced reactivity and nearly quantitative yields of diaryl sulfones (Nara et al., 2001).

Visible Light Photocatalyzed Cascade Sulfonylation/Cyclization

Moreover, research has been conducted on visible light photocatalyzed cascade sulfonylation/cyclization processes involving 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for constructing sulfonated benzoxepines. This transformation features mild reaction conditions and excellent functional group tolerance (Zhou et al., 2021).

Other Research Applications

Other studies have focused on:

  • Synthesis processes of alkyl benzene sulfonyl chloride, optimizing yield and reaction conditions (Lu Jun-rui, 2013).
  • Exploring the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra, which can be used to determine the uniformity of functional groups in resins (Lin et al., 2009).

Safety and Hazards

The safety data sheet for 5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride indicates that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-cyclohexyloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSZMNOFSLGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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